molecular formula C23H25N3O4 B6433119 N'-(6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboximidoyl)benzohydrazide CAS No. 319491-45-7

N'-(6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboximidoyl)benzohydrazide

Cat. No. B6433119
CAS RN: 319491-45-7
M. Wt: 407.5 g/mol
InChI Key: GTVQKXYDUWZHBD-UHFFFAOYSA-N
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Description

N-(6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboximidoyl)benzohydrazide (N-HCHC) is a small molecule that has been extensively studied in recent years due to its potential applications in medicinal chemistry. N-HCHC is a chromene derivative and has a unique structure that is composed of a benzohydrazide moiety and a hexyl side chain. This molecule has been found to possess a variety of biological activities, including anti-inflammatory, anti-tumor, antioxidant, and antibacterial activities. In addition, N-HCHC has been studied for its potential applications in drug design, as well as its role in the regulation of gene expression.

Scientific Research Applications

N'-(6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboximidoyl)benzohydrazide has been studied extensively in recent years due to its potential applications in medicinal chemistry. This molecule has been found to possess a variety of biological activities, including anti-inflammatory, anti-tumor, antioxidant, and antibacterial activities. In addition, N'-(6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboximidoyl)benzohydrazide has been studied for its potential applications in drug design, as well as its role in the regulation of gene expression. For example, N'-(6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboximidoyl)benzohydrazide has been found to inhibit the expression of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. In addition, N'-(6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboximidoyl)benzohydrazide has been found to inhibit the growth of cancer cells, such as human breast cancer cells. Furthermore, N'-(6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboximidoyl)benzohydrazide has been found to possess antioxidant activity, which may be beneficial in the prevention and treatment of oxidative stress-related diseases.

Mechanism of Action

The exact mechanism of action of N'-(6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboximidoyl)benzohydrazide is still not fully understood. However, it is believed that N'-(6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboximidoyl)benzohydrazide may be acting through a variety of pathways, including the regulation of gene expression, the inhibition of pro-inflammatory cytokines, and the inhibition of cancer cell growth. For example, N'-(6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboximidoyl)benzohydrazide has been found to inhibit the expression of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. In addition, N'-(6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboximidoyl)benzohydrazide has been found to inhibit the growth of cancer cells, such as human breast cancer cells. Furthermore, N'-(6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboximidoyl)benzohydrazide has been found to possess antioxidant activity, which may be beneficial in the prevention and treatment of oxidative stress-related diseases.
Biochemical and Physiological Effects
N'-(6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboximidoyl)benzohydrazide has been found to possess a variety of biochemical and physiological effects. For example, N'-(6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboximidoyl)benzohydrazide has been found to inhibit the expression of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. In addition, N'-(6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboximidoyl)benzohydrazide has been found to inhibit the growth of cancer cells, such as human breast cancer cells. Furthermore, N'-(6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboximidoyl)benzohydrazide has been found to possess antioxidant activity, which may be beneficial in the prevention and treatment of oxidative stress-related diseases. In addition, N'-(6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboximidoyl)benzohydrazide has been found to have anti-bacterial activity, which may be beneficial in the prevention and treatment of bacterial infections.

Advantages and Limitations for Lab Experiments

N'-(6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboximidoyl)benzohydrazide has been found to possess a variety of biological activities, making it a promising candidate for drug design. However, there are some advantages and limitations to using N'-(6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboximidoyl)benzohydrazide for laboratory experiments. One of the advantages of using N'-(6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboximidoyl)benzohydrazide is that it is relatively easy to synthesize, making it a cost-effective molecule for laboratory experiments. In addition, N'-(6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboximidoyl)benzohydrazide has been found to possess a variety of biological activities, making it a promising candidate for drug design. On the other hand, there are some limitations to using N'-(6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboximidoyl)benzohydrazide for laboratory experiments. For example, N'-(6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboximidoyl)benzohydrazide has been found to be unstable in water, making it difficult to use for in vivo experiments. In addition, N'-(6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboximidoyl)benzohydrazide has a low solubility in aqueous solutions, making it difficult to use for in vitro experiments.

Future Directions

N'-(6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboximidoyl)benzohydrazide has been found to possess a variety of biological activities, making it a promising candidate for drug design. In the future, it is likely that N'-(6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboximidoyl)benzohydrazide will be further studied for its potential applications in the treatment of a variety of diseases, including cancer, inflammation, and oxidative stress. In addition, it is likely that N'-(6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboximidoyl)benzohydrazide will be further studied for its potential applications in drug design, as well as its role in the regulation of gene expression. Finally, it is likely that N'-(6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboximidoyl)benzohydrazide will be further studied for its potential applications in the development of new therapeutic agents.

Synthesis Methods

N'-(6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboximidoyl)benzohydrazide can be synthesized from a variety of starting materials, including chromenes, benzohydrazides, and hexyl side chains. The most commonly used method to synthesize N'-(6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboximidoyl)benzohydrazide is the reaction of a chromene with an aryl hydrazide. This reaction is catalyzed by a base, such as pyridine, and yields the desired N'-(6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboximidoyl)benzohydrazide in high yields. The reaction can be further optimized by varying the reaction conditions, such as the reaction temperature, time, and the concentration of the reactants.

properties

IUPAC Name

N-[(Z)-[amino-(6-hexyl-7-hydroxy-2-oxochromen-3-yl)methylidene]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-2-3-4-6-11-16-12-17-13-18(23(29)30-20(17)14-19(16)27)21(24)25-26-22(28)15-9-7-5-8-10-15/h5,7-10,12-14,27H,2-4,6,11H2,1H3,(H2,24,25)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVQKXYDUWZHBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C(=NNC(=O)C3=CC=CC=C3)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)/C(=N/NC(=O)C3=CC=CC=C3)/N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboximidoyl)benzohydrazide

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